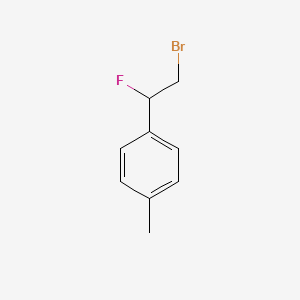

1-(2-Bromo-1-fluoroethyl)-4-methylbenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-bromo-1-fluoroethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUGGWCFPDNJNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457262 | |

| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66472-41-1 | |

| Record name | Benzene, 1-(2-bromo-1-fluoroethyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of C F and C Br Bond Formation in Aryl Substituted Ethyl Systems

Elucidation of Reaction Pathways in Electrophilic Bromofluorination

Electrophilic bromofluorination is a common method for the synthesis of compounds like 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene. The reaction proceeds by the addition of an electrophilic bromine species and a nucleophilic fluoride (B91410) source across the double bond of an alkene. beilstein-journals.org

The mechanism of electrophilic halogenation of alkenes is generally understood to proceed through short-lived, reactive intermediates. wikipedia.org The nature of this intermediate dictates the stereochemistry and regiochemistry of the final product.

Carbocations: While the cyclic halonium ion model is prevalent, an alternative or co-existing intermediate is an open-chain β-bromocarbocation. wikipedia.org This is particularly relevant for aryl-substituted ethyl systems, as the carbocation would be formed at the benzylic position, which is stabilized by resonance with the aromatic ring. On occasion, a halonium ion can rearrange to a more stable carbocation, especially if it is allylic or benzylic. wikipedia.org For 4-methylstyrene (B72717), the formation of an open benzylic carbocation intermediate is plausible. The subsequent attack by a fluoride nucleophile would lead to the final product. The stereochemical outcome might be less specific than with a bridged ion, as rotation around the C-C single bond could occur. wikipedia.org

The distinction between a symmetrically bridged halonium ion, an unsymmetrical one, and a true β-halocarbocation represents a continuum, influenced by the alkene's structure and the reaction conditions. wikipedia.org

Kinetic studies are essential for determining the rate law of a reaction, which provides quantitative insight into the reaction mechanism, particularly the composition of the rate-determining step. chemistrytalk.org The rate law for a reaction can only be determined experimentally. chemistrytalk.orglibretexts.org

For the electrophilic bromination of styrenes in anhydrous acetic acid, kinetic investigations have revealed a complex rate law. A study on various substituted styrenes found that the reaction follows a two-term rate expression:

Rate = k₂[Styrene][Br₂] + k₃[Styrene][Br₂]² researchgate.net

This rate law suggests that two parallel pathways are in operation: a second-order process (first-order in both styrene (B11656) and bromine) and a third-order process (first-order in styrene and second-order in bromine). The third-order term implies the involvement of a second molecule of bromine in the rate-determining step, possibly assisting in the polarization and cleavage of the Br-Br bond of the first molecule, thereby increasing its electrophilicity.

The influence of substituents on the aromatic ring on the second-order rate constant (k₂) provides further mechanistic detail. A good linear free energy relationship was found between log k₂ and the Hammett substituent constant (σ), with a negative ρ value of -2.24 at 25.3 °C. researchgate.net This negative ρ value indicates that electron-donating groups on the aromatic ring accelerate the reaction, consistent with an electrophilic attack on the π-system where positive charge is built up in the transition state. researchgate.net The magnitude of ρ supports a mechanism involving a highly unsymmetrical bromonium ion intermediate with significant carbocationic character at the benzylic position. researchgate.net

| Substituent | σ Value | 10³ k₂ (L mol⁻¹ s⁻¹) | k₃ (L² mol⁻² s⁻¹) |

|---|---|---|---|

| 3-Fluoro | +0.34 | 1.18 | 0.08 |

| 3-Chloro | +0.37 | 0.91 | 0.07 |

| 3-Bromo | +0.39 | 0.81 | 0.06 |

| 3,4-Dichloro | +0.60 | 0.25 | 0.03 |

| 3-Nitro | +0.71 | 0.09 | 0.01 |

| 4-Nitro | +0.78 | 0.05 | 0.01 |

Radical Mechanisms in Halogenation: Selectivity and Mechanism

In addition to electrophilic pathways, C-F and C-Br bonds can be formed via radical mechanisms, often initiated by light (photochemistry) or radical initiators. A photoinduced atom transfer radical addition (ATRA) process provides an alternative route to fluorinated benzyl (B1604629) bromides from styrenes. nih.gov

A plausible mechanism for this transformation involves the following steps:

Initiation: A photocatalyst, upon photoexcitation, reduces an α-bromo-α-fluorocarbonyl compound to generate an α-fluorocarbonyl radical. nih.gov

Propagation:

The generated radical adds to the double bond of the styrene (e.g., 4-methylstyrene). This addition occurs preferentially at the less substituted carbon, leading to the formation of a more stable benzylic radical (Intermediate II). nih.gov

This benzylic radical then abstracts a bromine atom from another molecule of the α-bromo-α-fluorocarbonyl reagent, yielding the bromofluorinated product and regenerating the α-fluorocarbonyl radical, which continues the chain reaction. nih.gov

This radical chain mechanism is supported by experimental results showing a quantum yield (Φ) greater than one, indicating that a single photon initiates multiple reaction events. nih.gov The selectivity of this process is governed by the stability of the radical intermediates, favoring the formation of the benzylic radical.

Metal-Catalyzed Reaction Mechanisms: Pathways and Key Steps (e.g., Reductive Elimination, Transmetallation)

Transition-metal catalysis offers powerful methods for forming C-F and C-Br bonds, often under milder conditions and with higher selectivity than traditional methods. nih.govrsc.org While direct metal-catalyzed bromofluorination of alkenes is less common, the fundamental organometallic steps involved in related cross-coupling reactions provide a framework for understanding potential catalytic cycles.

A proposed catalytic cycle for a hypothetical metal-catalyzed bromofluorination could involve the following key steps, drawing parallels from known C-F bond forming cross-coupling reactions: nih.gov

Oxidative Addition: A low-valent metal complex (e.g., Pd(0), Ni(0)) could potentially react with a bromine-fluorine source (e.g., BrF) or sequentially with sources of electrophilic bromine and nucleophilic fluorine.

Coordination and Insertion (Carbometalation): The alkene (4-methylstyrene) coordinates to the metal center. Subsequently, one of the metal-halide bonds (e.g., M-Br) could undergo migratory insertion across the alkene double bond.

Transmetallation: In cross-coupling reactions, this step involves the transfer of an organic group from one metal to another. nih.gov For C-F bond formation, an aryl group might be transferred from an organotin or organoboron reagent to a silver(I) or palladium(II) center. nih.gov

Reductive Elimination: This is often the final, product-forming step in a catalytic cycle. The two desired groups (in this case, the bromo-ethyl-aryl group and a fluoride ligand) are eliminated from the metal center, forming the C-F bond and regenerating the catalytically active low-valent metal species. nih.gov For example, a high-valent arylmetal fluoride complex can undergo C-F reductive elimination to form the fluoroaromatic product. nih.gov

Mechanistic studies of related transformations, such as defluorinative carbonylative coupling, indicate that transmetalation between different metal intermediates (e.g., palladium and copper) can be a crucial step in the catalytic cycle. researchgate.net

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netnih.gov These methods provide detailed insights into structures, energies, and electronic properties of reactants, transition states, and intermediates that are often difficult or impossible to observe experimentally.

For the formation of this compound, computational approaches can address several key questions:

Intermediate Stability: DFT calculations can determine the relative energies of the proposed intermediates, such as the cyclic bromonium ion versus the open benzylic carbocation. nih.gov By modeling the geometry and bonding, these studies can predict whether the intermediate is a symmetric or highly unsymmetrical bridged ion, or if the open carbocation is the more stable species. acs.org

Reaction Pathways and Transition States: Computational methods can map the entire potential energy surface of the reaction. This allows for the identification of transition state structures and the calculation of activation barriers (activation energies) for different mechanistic pathways (e.g., electrophilic vs. radical addition). This can explain the observed selectivity and reaction rates.

Bonding Analysis: The nature of the bonding in key intermediates, such as halonium ions, can be thoroughly investigated. nih.govacs.org For example, the Pimentel-Rundle model for three-center four-electron bonds can be used to describe the bonding in halonium cations, where three atomic orbitals combine to form bonding, non-bonding, and anti-bonding molecular orbitals. acs.org Computational analysis can quantify the contributions of orbital and electrostatic interactions to the stability of these species. acs.org

Catalytic Cycles: For metal-catalyzed reactions, DFT can be used to model each elementary step of the proposed catalytic cycle, including oxidative addition, transmetallation, and reductive elimination. researchgate.net These calculations help to validate proposed mechanisms and identify the rate-limiting step of the catalytic process.

By combining theoretical calculations with experimental data from kinetic and stereochemical studies, a comprehensive and detailed picture of the reaction mechanism for the formation of C-F and C-Br bonds in aryl-substituted ethyl systems can be achieved.

Advanced Spectroscopic Characterization of 1 2 Bromo 1 Fluoroethyl 4 Methylbenzene and Its Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, various NMR techniques would be essential for a complete structural elucidation.

Proton NMR (¹H NMR) for Aliphatic and Aromatic Proton Environments

A ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments.

Expected ¹H NMR Data:

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic Protons (ortho to ethyl group) | ~7.2-7.4 | Doublet (d) | JH-H ≈ 8 Hz |

| Aromatic Protons (meta to ethyl group) | ~7.1-7.3 | Doublet (d) | JH-H ≈ 8 Hz |

| Methyl Protons (-CH₃) | ~2.3-2.4 | Singlet (s) | N/A |

| Methine Proton (-CHF-) | ~5.5-6.0 | Doublet of Doublets (dd) | JH-F ≈ 45-50 Hz, JH-H ≈ 4-6 Hz |

| Methylene (B1212753) Protons (-CH₂Br) | ~3.6-4.0 | Multiplet (m) | JH-H and JH-F couplings |

This is a hypothetical representation. Actual values may vary.

The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The aliphatic region would be more complex due to the presence of a chiral center. The proton on the carbon bearing the fluorine atom (-CHF-) would be significantly deshielded and would appear as a doublet of doublets due to coupling with both the adjacent fluorine and the protons on the neighboring carbon. The protons on the carbon with the bromine atom (-CH₂Br) would also be deshielded and would likely show a complex multiplet pattern due to coupling with the methine proton and the fluorine atom.

Fluorine NMR (¹⁹F NMR) for Fluorine Environments and Coupling Patterns

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of fluorine atoms.

Expected ¹⁹F NMR Data:

| Fluorine Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -CHF- | -180 to -220 | Doublet of Triplets (dt) or complex multiplet | JF-H(geminal) ≈ 45-50 Hz, JF-H(vicinal) ≈ 15-25 Hz |

This is a hypothetical representation. Actual values may vary.

The ¹⁹F NMR spectrum would be expected to show a single resonance for the fluorine atom. This signal would be split into a doublet by the geminal proton (-CHF-) and further split by the two vicinal protons on the adjacent methylene group (-CH₂Br), resulting in a doublet of triplets or a more complex multiplet.

Carbon NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Expected ¹³C NMR Data:

| Carbon Environment | Expected Chemical Shift (ppm) | Expected Coupling |

| Aromatic C (quaternary, attached to ethyl) | ~135-140 | |

| Aromatic C (quaternary, attached to methyl) | ~138-142 | |

| Aromatic CH (ortho to ethyl group) | ~129-131 | |

| Aromatic CH (meta to ethyl group) | ~126-128 | |

| Methyl C (-CH₃) | ~20-22 | |

| Methine C (-CHF-) | ~90-95 | Doublet (d), JC-F ≈ 170-190 Hz |

| Methylene C (-CH₂Br) | ~35-40 | Doublet (d), JC-F ≈ 20-25 Hz |

This is a hypothetical representation. Actual values may vary.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbon atom bonded to fluorine (-CHF-) would exhibit a large one-bond carbon-fluorine coupling constant, appearing as a doublet. The adjacent carbon (-CH₂Br) would also show a smaller two-bond carbon-fluorine coupling.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, for instance, between the -CHF- proton and the -CH₂Br protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, for example, linking the aromatic proton signals to their corresponding carbon signals.

Application of Chiral NMR Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. To determine the enantiomeric excess (ee) of a sample, chiral NMR reagents, such as chiral solvating agents or chiral derivatizing agents, could be employed. These reagents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2) of similar intensity.

Expected Fragmentation Patterns:

Loss of a bromine radical (•Br), leading to a significant fragment ion.

Loss of a hydrogen fluoride (B91410) molecule (HF).

Cleavage of the ethyl side chain, potentially forming a tropylium (B1234903) ion (m/z 91), which is characteristic of toluene (B28343) derivatives.

Benzylic cleavage, resulting in a fragment corresponding to the loss of the -CH₂Br group.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a chemical formula of C₉H₁₀BrF, HRMS provides a precise mass measurement that can confirm this composition.

The presence of bromine, which has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), results in a characteristic isotopic pattern for the molecular ion [M]⁺. This pattern appears as two peaks of nearly equal intensity separated by approximately 2 m/z units, a signature feature for monobrominated compounds. docbrown.infodocbrown.info HRMS can resolve these isotopic peaks and provide their exact masses.

The calculated exact masses for the molecular ions are:

[C₉H₁₀⁷⁹BrF]⁺ = 216.0004 u

[C₉H₁₀⁸¹BrF]⁺ = 217.9983 u

An experimental HRMS measurement matching these values to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C₉H₁₀BrF, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Predicted HRMS Data for this compound

| Molecular Ion Formula | Isotope Composition | Calculated Exact Mass (u) |

|---|---|---|

| [C₉H₁₀BrF]⁺ | C=12.0000, H=1.0078, ⁷⁹Br=78.9183, F=18.9984 | 216.0004 |

Analysis of Fragmentation Patterns for Structural Information

In mass spectrometry, particularly with electron ionization (EI), the molecular ion often undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that is invaluable for structural elucidation. The fragmentation of this compound is predicted to follow several key pathways based on the stability of the resulting ions and neutral losses. chemguide.co.uk

A primary fragmentation event would be the cleavage of the carbon-bromine bond, which is the weakest bond in the ethyl side chain, leading to the loss of a bromine radical (Br•). Another significant fragmentation is benzylic cleavage, where the bond between the two carbons of the ethyl side chain breaks. This is highly favored as it produces a stable, resonance-stabilized p-methylbenzyl cation or a related tropylium ion.

Predicted Major Fragmentation Pathways:

Loss of Bromine: The [M-Br]⁺ fragment would result from the cleavage of the C-Br bond.

Benzylic Cleavage: Cleavage between C1 and C2 of the ethyl group leads to the formation of a highly stable p-methylbenzyl cation ([C₈H₉]⁺) at m/z 105 or the loss of the bromomethyl radical (•CH₂Br).

Loss of HBr: Elimination of a hydrogen bromide molecule can lead to the [M-HBr]⁺ ion.

Formation of Tropylium Ion: The p-tolyl group can rearrange to form a stable tropylium ion ([C₇H₇]⁺) at m/z 91 after cleavage of the side chain.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 216/218 | [C₉H₁₀BrF]⁺ | [M]⁺ | Molecular ion peak, showing characteristic 1:1 isotopic pattern for Bromine. |

| 137 | [C₉H₁₀F]⁺ | [M-Br]⁺ | Loss of a bromine radical. |

| 123 | [C₈H₈F]⁺ | [M-CH₂Br]⁺ | Loss of a bromomethyl radical via benzylic cleavage. |

| 105 | [C₈H₉]⁺ | [p-CH₃-C₆H₄-CH]⁺ | Formation of the p-methylbenzyl cation. Often a very abundant peak. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideally suited for the analysis of volatile and thermally stable compounds like this compound.

For purity assessment, a GC-MS analysis would reveal the presence of any impurities, such as starting materials, byproducts, or degradation products. Each compound separated by the GC column produces a distinct peak in the chromatogram, and the mass spectrometer provides a corresponding mass spectrum to identify it. The area under each peak is proportional to the quantity of the compound, allowing for semi-quantitative analysis of purity.

Furthermore, the target molecule possesses two chiral centers (at C1 and C2 of the ethyl chain), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Standard GC columns can separate diastereomers. With the use of specialized chiral GC columns, it is often possible to separate all four stereoisomers, which would appear as distinct peaks in the chromatogram. nih.gov This separation is critical in stereoselective synthesis and for understanding the biological activity of each specific isomer.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complementary Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a valuable complementary technique to GC-MS. umb.edunih.gov While the target compound is likely volatile enough for GC-MS, LC-MS offers advantages in certain scenarios. It is particularly useful for analyzing thermally labile compounds that might decompose in a hot GC injector or for complex mixtures that require the different separation selectivity of liquid chromatography. researchgate.net

Using reversed-phase LC, isomers of this compound could potentially be separated based on subtle differences in their polarity. Chiral LC columns can also be employed for the separation of all stereoisomers. Coupling the LC system to a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for the detection and identification of the separated isomers and any non-volatile impurities that would be missed by GC-MS.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound by probing its molecular vibrations.

Identification of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are expected to show characteristic absorption or scattering bands corresponding to its distinct structural components. researchgate.netresearchgate.net

Aromatic Ring: The p-disubstituted benzene ring will give rise to several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations produce a pattern of bands in the 1450-1610 cm⁻¹ region. A strong band due to C-H out-of-plane bending is expected in the 800-840 cm⁻¹ region, characteristic of 1,4-disubstitution. nist.gov

Alkyl Chain: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ range.

C-F and C-Br Bonds: The carbon-fluorine (C-F) bond gives rise to a strong absorption in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The carbon-bromine (C-Br) stretching vibration is found at lower frequencies, usually between 500 and 650 cm⁻¹, and is often more prominent in the Raman spectrum. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3020 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Strong | Medium-Strong |

| C-F Stretch | 1000 - 1400 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 800 - 840 | Strong | Weak |

Conformational Analysis via Vibrational Modes

The ethyl side chain of this compound has rotational freedom around the C-C single bond. This can lead to the existence of different rotational isomers, or conformers, such as anti and gauche forms, which describe the relative positions of the fluorine and bromine atoms.

These different conformers, having distinct molecular symmetries and geometries, will exhibit slightly different vibrational spectra. nih.gov For instance, the C-F and C-Br stretching and bending frequencies can be sensitive to the conformational state. By analyzing high-resolution vibrational spectra, potentially at different temperatures to vary the population of conformers, it is possible to identify bands corresponding to each conformer. This allows for a detailed conformational analysis, providing insight into the most stable three-dimensional arrangement of the molecule in its ground state.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the precise three-dimensional conformation of chiral molecules, provided that a suitable single crystal of the compound or a derivative can be obtained. This technique provides a detailed map of electron density within the crystal, allowing for the precise placement of each atom in space.

The ability to grow a well-ordered single crystal is the primary prerequisite for a successful X-ray diffraction analysis. For a molecule like this compound, which may be an oil or a low-melting solid at room temperature, obtaining crystals suitable for diffraction can be a significant challenge. In such cases, derivatization of the molecule to introduce functionalities that encourage crystallization, such as the formation of a co-crystal or a salt with a rigid and planar molecule, is a common strategy.

Once a suitable crystal is acquired, it is exposed to a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured. This diffraction data is then used to calculate an electron density map of the molecule. By fitting the known atoms of the molecule into this map, a precise three-dimensional structure is elucidated.

For the determination of absolute stereochemistry, particularly for molecules containing heavier atoms like bromine, the phenomenon of anomalous dispersion is utilized. When the wavelength of the X-rays is near the absorption edge of a heavier atom, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By analyzing these differences, the absolute configuration of the chiral centers can be unequivocally assigned as either (R) or (S).

Should a crystallographic study be successful, the data would be presented in a standardized format, as exemplified in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for a Stereoisomer of this compound

| Parameter | Value |

| Empirical Formula | C9H10BrF |

| Formula Weight | 217.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Flack Parameter | Value close to 0 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an X-ray crystallographic analysis. The Flack parameter is a critical value in determining the absolute stereochemistry, with a value near zero for the correct enantiomer.

Computational Chemistry and Molecular Modeling of 1 2 Bromo 1 Fluoroethyl 4 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Conformational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

Conformational analysis, also achievable through DFT, would explore the different spatial arrangements of the atoms (conformers) that arise from rotation around single bonds, such as the bond connecting the ethyl chain to the benzene (B151609) ring. By calculating the relative energies of these conformers, researchers could identify the most stable and most likely observable structures of the molecule.

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate predictions of molecular energies and spectroscopic properties. For this compound, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain benchmark energetic data and to predict spectroscopic parameters with a high degree of confidence.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of molecules. For this compound, DFT and ab initio calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei. These predicted shifts could then be compared with experimental NMR spectra to confirm the molecular structure.

Similarly, the calculation of vibrational frequencies could predict the appearance of its infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be matched to the peaks in an experimental spectrum.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations would allow for the study of the time-dependent behavior of this compound. By simulating the motions of the atoms over time, MD can provide insights into the molecule's conformational flexibility and how it explores its conformational landscape. This would be particularly useful for understanding the dynamic interplay between the different conformers and the barriers to their interconversion.

Theoretical Studies of Noncovalent Interactions (e.g., Halogen Bonding)

The presence of bromine and fluorine atoms in this compound makes it a candidate for engaging in noncovalent interactions, such as halogen bonding. Theoretical studies could investigate the nature and strength of these interactions, where the halogen atom acts as an electrophilic species (a halogen bond donor). Understanding these interactions is crucial as they can influence the molecule's crystal packing and its interactions with other molecules.

Reaction Pathway Analysis and Transition State Modeling for Synthetic Optimization

Computational chemistry can be a powerful tool for understanding and optimizing chemical reactions. For the synthesis of this compound, reaction pathway analysis could be used to explore potential synthetic routes. By modeling the transition states of key reaction steps, researchers could determine the activation energies and reaction rates, providing insights that could lead to the optimization of reaction conditions for improved yield and selectivity.

Advanced Analytical Techniques for Comprehensive Analysis of Organobromofluorine Compounds

Multi-Dimensional Chromatography (e.g., GCxGC) for Enhanced Separation of Complex Mixtures and Isomers

The analysis of complex mixtures containing structurally similar compounds, such as isomers of 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene and related synthesis byproducts, often exceeds the separation capacity of single-column gas chromatography (GC). Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by providing significantly enhanced peak capacity and resolution. chromatographyonline.comunito.it This "super-resolution" technique is particularly well-suited for separating analytes from complex matrices or distinguishing between isomers that would co-elute in a one-dimensional system. chromatographyonline.comthermofisher.com

In a GCxGC system, two columns with different stationary phase selectivities are connected in series via a modulator. The modulator traps fractions from the first-dimension (1D) column and re-injects them as sharp pulses onto the second-dimension (2D) column for a rapid, secondary separation. unito.it For an organobromofluorine compound, a typical setup would involve a non-polar 1D column separating compounds based on boiling point, and a more polar 2D column separating them based on polarity or specific interactions. unito.it This orthogonality results in a structured two-dimensional chromatogram where chemically related compounds often appear in the same region, facilitating identification.

The primary advantage of GCxGC is its immense peak capacity, which is approximately the product of the peak capacities of the individual columns. longdom.org This allows for the separation of target analytes from matrix interferences and the resolution of isomers, such as the diastereomers or constitutional isomers of brominated and fluorinated toluenes. thermofisher.com For instance, heart-cutting multi-dimensional GC (MDGC) can be employed to selectively transfer co-eluting isomers from the first column to a second column for complete separation. thermofisher.com

| Parameter | Conventional 1D-GC | Comprehensive 2D-GC (GCxGC) |

|---|---|---|

| Peak Capacity | Low to Moderate (e.g., 200-400) | High to Very High (e.g., >1000) longdom.org |

| Resolution | Often insufficient for complex isomer mixtures | Significantly enhanced, allowing separation of co-eluting isomers chromatographyonline.com |

| Chromatogram | One-dimensional plot of intensity vs. time | Two-dimensional contour plot with structured ordering of compounds |

| Sample Throughput | Relatively high | Lower due to longer analysis times and complex data processing |

| Application to Organobromofluorines | Suitable for simple, clean samples | Ideal for resolving diastereomers and constitutional isomers in complex synthetic mixtures thermofisher.com |

Hyphenated Techniques for Integrated Characterization (e.g., GC-HRTofMS, LC-NMR)

For unambiguous identification and structural elucidation of compounds like this compound, coupling chromatographic separation with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy is essential. These hyphenated techniques provide integrated data, combining retention information with precise mass and structural details.

Gas Chromatography-High-Resolution Time-of-Flight Mass Spectrometry (GC-HRTofMS): This technique is a cornerstone for the analysis of volatile organohalogen compounds. nih.gov GC provides excellent separation, while HRTofMS offers high mass accuracy and resolution. This allows for the determination of elemental compositions from measured exact masses, a critical step in identifying unknown compounds and confirming the identity of known ones. nih.gov For this compound, HRTofMS can readily distinguish its molecular ion from other co-eluting species with the same nominal mass. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) serves as a clear marker for its presence in a mass spectrum, aiding in the selective detection of brominated species within a complex mixture. core.ac.uknih.gov Coupling GCxGC with HRTofMS (GCxGC-HRTofMS) further enhances analytical power, enabling the selective extraction of organohalogen data from extremely complex datasets and aiding in non-target analysis. nih.govresearchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR combines the separation power of HPLC with the definitive structure elucidation capability of NMR. news-medical.netnumberanalytics.com It is particularly valuable for analyzing less volatile or thermally labile compounds that are not amenable to GC. While direct analysis of this compound might be more suited to GC-MS, LC-NMR is invaluable for analyzing its precursors, non-volatile reaction byproducts, or metabolites in mechanistic studies. news-medical.net The technique can be operated in on-flow, stop-flow, or loop-collection modes. nih.gov In stop-flow mode, the chromatographic flow is paused when a peak of interest elutes, allowing for extended NMR data acquisition (including 2D NMR experiments like COSY and HSQC) to obtain detailed structural information on the isolated compound. nih.govwiley.com The combination of LC-NMR with MS (LC-NMR/MS) provides complementary information on molecular mass, fragmentation, and atomic connectivity from a single chromatographic run. sumitomo-chem.co.jp

Development and Optimization of Chiral Separation Methods (e.g., Chiral HPLC, Chiral GC)

The presence of a stereocenter at the carbon atom bonded to both fluorine and the bromoethyl group means that this compound exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical, as they may exhibit different biological activities or serve as stereospecific building blocks in asymmetric synthesis. Chiral chromatography is the most effective method for this purpose. uni-muenchen.dechromatographyonline.com

Chiral Gas Chromatography (Chiral GC): For volatile compounds, chiral GC is a highly efficient method for enantioseparation. uni-muenchen.degcms.cz It utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. researchgate.net Modified cyclodextrins are among the most common and versatile CSPs used in capillary GC. gcms.czresearchgate.net The selection of the specific cyclodextrin (B1172386) derivative and the optimization of chromatographic conditions (e.g., temperature program, carrier gas flow rate) are crucial for achieving baseline resolution of the enantiomers of this compound.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the most widely used technique for the analytical and preparative separation of enantiomers. researchgate.netchromatographyonline.com The method relies on a chiral stationary phase (CSP) to resolve the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and macrocyclic glycopeptide phases are particularly versatile and can be operated in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com To separate the enantiomers of this compound, a screening approach using different CSPs and mobile phase compositions would be employed to find the optimal conditions. The indirect approach, where the enantiomers are derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral column, is also a viable but less common strategy. chromatographyonline.comyoutube.com

| Technique | Principle | Common Stationary Phases (CSPs) | Advantages for Target Compound |

|---|---|---|---|

| Chiral GC | Forms transient diastereomeric complexes in the gas phase researchgate.net | Modified cyclodextrins (e.g., Rt-βDEX) gcms.cz | High efficiency, speed, and sensitivity; direct coupling to MS for identification uni-muenchen.de |

| Chiral HPLC | Differential interaction with a solid chiral stationary phase researchgate.net | Polysaccharide derivatives (e.g., Chiralcel OD-H), macrocyclic glycopeptides chromatographyonline.com | Broad applicability, scalable for preparative purposes, versatile mobile phase options |

Non-Target and Suspect Screening Methodologies for Related Organohalogen Detection

In synthetic chemistry and environmental analysis, it is often necessary to identify not only the target compound but also unknown byproducts, precursors, or degradation products. Non-target screening (NTS) aims to identify compounds that are truly unknown, while suspect screening (SS) searches for a list of compounds that are expected to be present. nih.govrsc.org High-resolution mass spectrometry is the key technology for these approaches.

A typical workflow for detecting related organohalogens involves sample extraction followed by analysis using GC-HRMS or LC-HRMS. nih.govnih.gov The resulting data is processed using specialized software to filter and prioritize features based on characteristics specific to halogenated compounds. For brominated compounds like this compound, key filters include:

Isotopic Pattern: Searching for the characteristic 1:1 isotopic signature of 79Br/81Br. nih.gov

Mass Defect: Halogenated compounds have a distinct mass defect compared to common hydrocarbons, which can be used for filtering. nih.gov

Once potential halogenated features are identified, their exact mass is used to generate possible elemental formulas. Further identification is achieved by comparing fragmentation patterns (MS/MS spectra) with spectral libraries or through computational prediction. nih.gov This approach can reveal the presence of related substances such as isomers, dehalogenated or further halogenated analogues, or oxidation products of this compound. For example, studies have successfully used GCxGC-HRToFMS for non-target screening of organohalogen compounds in various environmental samples, revealing previously unknown substances. acs.orgnih.gov

Methodologies for Quantitative Analysis in Synthetic and Mechanistic Research

Accurate quantification of reactants, intermediates, and products is fundamental to understanding reaction mechanisms, kinetics, and optimizing synthetic yields. For organobromofluorine compounds, chromatographic methods coupled with appropriate detectors are standard for quantitative analysis.

The primary method involves creating a calibration curve using certified reference standards of the analyte, in this case, this compound. An internal standard—a compound with similar chemical properties but chromatographically resolved from the analyte—is typically added to all samples and standards to correct for variations in sample preparation and injection volume.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for quantification. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte (e.g., the molecular ion and key fragment ions). This minimizes matrix interference and significantly improves the signal-to-noise ratio, leading to low detection limits.

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) detection is also widely used. The aromatic ring in this compound allows for sensitive detection by UV. The method's accuracy depends on the purity of the reference standard and the linearity of the detector response.

In mechanistic studies, these quantitative methods can be used to track the concentration of species over time. For example, in studying a reaction involving this compound, aliquots can be taken from the reaction mixture at different time points, quenched, and analyzed. The resulting concentration-time profiles for reactants and products provide data for determining reaction rates and elucidating the reaction pathway. acs.org The quantification of individual enantiomers using chiral chromatography is also essential in studies of asymmetric synthesis or stereoselective reactions. acs.org

Reactivity and Transformation Studies of 1 2 Bromo 1 Fluoroethyl 4 Methylbenzene

Nucleophilic Substitution Reactions (SN1/SN2) at Bromine and Fluorine Centers

The ethyl side chain of 1-(2-bromo-1-fluoroethyl)-4-methylbenzene has two electrophilic carbon centers susceptible to nucleophilic attack: the primary carbon bonded to bromine and the secondary benzylic carbon bonded to fluorine. The outcome of a nucleophilic substitution reaction is highly dependent on the identity of the leaving group, the nature of the nucleophile, and the reaction conditions.

Between the two halogen substituents, the bromide ion is a significantly better leaving group than the fluoride (B91410) ion. This is due to bromide's larger size, greater polarizability, and the lower bond strength of the C-Br bond compared to the C-F bond. Consequently, nucleophilic substitution will preferentially occur at the primary carbon, displacing the bromide. pearson.com

The reaction can proceed via two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular). reddit.com

SN2 Mechanism : This mechanism is favored at the primary C-Br center, especially with strong, non-bulky nucleophiles. The reaction involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite the leaving group. pearson.com

SN1 Mechanism : An SN1 pathway is generally disfavored at the primary C-Br position due to the instability of a primary carbocation. However, the secondary benzylic C-F position could potentially undergo SN1 substitution under forcing conditions with a poor nucleophile, as the resulting secondary benzylic carbocation would be stabilized by the adjacent aromatic ring. Nevertheless, the strength of the C-F bond makes this process difficult.

The competition between these pathways is summarized in the table below.

| Feature | Reaction at C-Br Center | Reaction at C-F Center |

| Leaving Group Ability | Excellent (Br⁻) | Poor (F⁻) |

| Carbon Position | Primary | Secondary, Benzylic |

| Favored Mechanism | SN2 with strong nucleophiles | SN1 possible under harsh conditions (carbocation stabilization) but unlikely due to poor leaving group |

| Typical Nucleophiles | I⁻, RS⁻, N₃⁻, CN⁻ | H₂O, ROH (solvolysis) |

| Expected Reactivity | High | Very Low |

Elimination Reactions for the Formation of Olefinic Products

In the presence of a base, this compound can undergo elimination reactions (dehydrohalogenation) to form olefinic products. youtube.com The most probable elimination involves the removal of the bromine atom and a proton from the adjacent benzylic carbon, which bears the fluorine atom. This process can occur through either an E1 (unimolecular) or E2 (bimolecular) mechanism. ksu.edu.sa

E2 Mechanism : This is a concerted, one-step process favored by strong bases. pressbooks.pub The rate of the reaction is dependent on the concentration of both the substrate and the base. For the E2 reaction to occur, the hydrogen atom and the bromine leaving group must be in an anti-coplanar orientation, which influences the stereochemistry of the resulting alkene. pressbooks.pub

E1 Mechanism : This two-step mechanism involves the initial formation of a carbocation, followed by deprotonation by a weak base. It often competes with SN1 reactions. ksu.edu.sa

The regioselectivity of the elimination is an important consideration. Zaitsev's rule predicts that the more substituted (and thus more stable) alkene will be the major product, which is often the case when small, strong bases are used. pressbooks.pub Conversely, the use of a sterically hindered (bulky) base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene, known as the Hofmann product, due to steric hindrance. ksu.edu.sapressbooks.pub

| Base Type | Example Base | Likely Major Product | Governing Rule |

| Small Base | Sodium ethoxide (EtO⁻Na⁺) | (E/Z)-1-fluoro-2-(p-tolyl)prop-1-ene | Zaitsev's Rule |

| Bulky Base | Potassium tert-butoxide (t-BuO⁻K⁺) | 1-fluoro-2-(p-tolyl)prop-1-ene | Hofmann's Rule |

Cross-Coupling Reactions for Further Functionalization of the Aryl or Ethyl Moiety

Cross-coupling reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, the primary C-Br bond is the most likely site for such transformations. While the aryl C-H bonds can also be functionalized, this typically requires specific directing groups or harsher conditions.

While the title of this section specifies aryl halides, the reactive handle on this compound is an alkyl bromide. Palladium-catalyzed cross-coupling reactions are well-established for aryl halides, but methodologies for coupling alkyl halides have also been extensively developed. researchgate.net Reactions like the Suzuki, Stille, and Sonogashira couplings can be adapted for alkyl bromides, allowing for the formation of new bonds at the ethyl moiety. figshare.comnih.gov

For example, a Suzuki coupling reaction could be envisioned between this compound and an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond, replacing the bromine atom. scispace.com

| Coupling Reaction | Coupling Partner | Catalyst/Base | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 1-fluoro-1-phenyl-2-(p-tolyl)ethane |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 1-fluoro-4-phenyl-1-(p-tolyl)but-3-yne |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | N-(2-fluoro-2-(p-tolyl)ethyl)aniline |

Regioselective and Stereoselective Functionalization of the Aromatic Ring

The aromatic ring of the title compound can be functionalized through reactions such as electrophilic aromatic substitution. The regiochemical outcome of such a reaction is dictated by the directing effects of the existing substituents: the methyl group (-CH₃) and the 1-fluoro-2-bromoethyl group.

Methyl Group : This is an activating, ortho, para-directing group.

1-Fluoro-2-bromoethyl Group : Due to the electronegativity of the fluorine atom, this group is deactivating and likely meta-directing.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the methyl group (C2 and C6). The position para to the methyl group is already occupied by the fluoroethyl substituent.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. khanacademy.org The benzylic carbon attached to the fluorine is a chiral center. Any reaction that creates a new stereocenter or modifies the existing one could proceed with stereoselectivity, potentially controlled by chiral catalysts or auxiliaries. nih.gov

Role as a Synthetic Intermediate for Building Complex Molecular Architectures

The varied reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. nih.govlongdom.org Each functional part of the molecule can be addressed in a stepwise manner to build molecular complexity.

C-Br Bond Modification : The bromine can be replaced via SN2 reactions with a wide range of nucleophiles or used in cross-coupling reactions to introduce new carbon or heteroatom substituents.

Alkene Formation : Elimination of HBr generates a fluorinated alkene, which is a versatile functional group for further transformations like additions, polymerizations, or metathesis reactions.

Aryl Ring Functionalization : The aromatic ring can be further substituted via electrophilic aromatic substitution or other C-H activation strategies.

This multi-faceted reactivity allows chemists to use this compound as a scaffold, selectively modifying different parts of the molecule to construct elaborate target structures for applications in materials science and medicinal chemistry.

Future Directions in the Academic Research of Aryl Substituted Bromofluoroalkanes

Development of More Sustainable and Atom-Economical Synthetic Routes for Complex Organohalogens

A primary challenge in contemporary organic synthesis is the development of processes that are not only efficient but also environmentally benign. rroij.com The principle of atom economy, which seeks to maximize the incorporation of atoms from reactants into the final product, is a central tenet of green chemistry. nih.govjocpr.com Traditional methods for synthesizing complex organohalogens often involve multi-step sequences that generate significant chemical waste, sometimes producing 5 to 100 times the amount of waste for every kilogram of the desired product. nih.gov

Future research will prioritize the invention of novel reactions that minimize by-products and simplify operations. nih.gov This involves a shift away from classical substitution and elimination reactions, which are often inherently wasteful, towards more sophisticated strategies like catalytic additions and cycloadditions where all or most atoms of the reactants are incorporated into the product. nih.govresearchgate.net For aryl-substituted bromofluoroalkanes, this means designing reactions that introduce both bromine and fluorine atoms with high precision and minimal waste.

Strategies to achieve this include:

Catalytic Reactions: The use of catalysts can dramatically improve atom economy by enabling reactions with smaller quantities of reagents and reducing waste. numberanalytics.com Research will focus on developing new catalysts that can facilitate the direct and selective co-halogenation of substrates.

Solvent-Free Conditions: Conducting reactions without solvents, where possible, reduces waste and simplifies purification processes. numberanalytics.com

Renewable Feedstocks: The use of sustainable starting materials is a critical component of green synthesis, aiming to reduce reliance on petrochemical sources. jocpr.com

By focusing on these principles, chemists aim to create synthetic pathways that are not only more efficient but also have a significantly lower environmental impact. jocpr.commonash.edu

Design of Novel Chiral Catalysts for Enantioselective Transformations of Fluorine and Bromine

Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers), where often only one enantiomer exhibits the desired biological activity. The carbon atom in "1-(2-Bromo-1-fluoroethyl)-4-methylbenzene" bonded to both the aryl group and the halogens is a chiral center. Therefore, controlling the three-dimensional arrangement (stereochemistry) of these atoms is of paramount importance.

Future research is heavily invested in the design and discovery of novel chiral catalysts that can control the enantioselective introduction of both fluorine and bromine atoms. researchgate.netrsc.org This is a significant challenge due to the different reactivity profiles of the two halogens. The main strategies employed involve transition-metal catalysis and organocatalysis. researchgate.net

Transition-Metal Catalysis: This approach utilizes chiral ligands bound to a metal center (e.g., palladium, copper, nickel, or titanium) to create a chiral environment that directs the approach of the halogenating agent to the substrate. nih.govacs.org Early advances in asymmetric fluorination relied on transition metal enolates, which provide a rigid and predictable chiral environment. nih.govacs.org Researchers continue to develop more effective ligands and metal complexes to improve enantioselectivity for a wider range of substrates. nih.gov

Organocatalysis: This strategy uses small, chiral organic molecules to catalyze enantioselective reactions. researchgate.net Bifunctional organocatalysts have shown promise in enantioselective bromination, highlighting the potential for metal-free catalytic systems. rsc.org

The goal is to develop robust catalytic systems that can reliably produce aryl-substituted bromofluoroalkanes with high enantiomeric excess (ee), providing access to stereochemically pure compounds for further study and application. researchgate.net

Advanced Computational Tools for Predictive Synthesis, Reactivity, and Spectroscopic Interpretation

The integration of computational chemistry has revolutionized the way organic synthesis is planned and executed. rroij.comwalshmedicalmedia.com Advanced computational tools, particularly those based on Density Functional Theory (DFT), allow chemists to model molecules and predict their properties and reactivity before conducting experiments. walshmedicalmedia.com This in silico approach saves time, resources, and reduces waste by identifying promising reaction pathways and avoiding those unlikely to succeed. walshmedicalmedia.commit.edu

In the context of aryl-substituted bromofluoroalkanes, computational tools are becoming indispensable for:

Predicting Reactivity and Selectivity: Computational models can predict the most likely sites of reaction (regioselectivity) and the stereochemical outcome (stereoselectivity) of halogenation reactions. rsc.org This is crucial for designing syntheses that yield the desired isomer. Machine learning and deep learning algorithms are also being developed to predict chemical reactivity with increasing accuracy, reducing the need for costly quantum mechanical calculations for every scenario. nih.govfrontiersin.org

Understanding Reaction Mechanisms: By modeling transition states and reaction intermediates, chemists can gain deep insights into how a reaction proceeds. walshmedicalmedia.com This knowledge is vital for optimizing reaction conditions to improve yield and selectivity.

Spectroscopic Interpretation: Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful tool for characterizing organofluorine compounds. However, interpreting these spectra can be complex. Computational methods can accurately predict ¹⁹F NMR chemical shifts, aiding in the structural confirmation of newly synthesized molecules. mit.edu

The synergy between computational prediction and experimental validation accelerates the discovery of new reactions and molecules. frontiersin.org

Interdisciplinary Research in Advanced Organic Synthesis and Methodology Development

The advancement of organic synthesis is not an isolated endeavor; it thrives on the exchange of ideas and techniques with other scientific disciplines. rroij.com The development of new synthetic methodologies for complex molecules like aryl-substituted bromofluoroalkanes is increasingly an interdisciplinary effort. unipv.itucc.ie

Future progress will be driven by collaborations that bridge organic chemistry with fields such as:

Materials Science: Novel organohalogens may possess unique electronic or physical properties, making them candidates for new polymers, liquid crystals, or other advanced materials. rroij.com

Medicinal Chemistry and Chemical Biology: The unique properties of fluorine and bromine can be exploited to modulate the biological activity of drug candidates. Interdisciplinary teams of synthetic chemists, biologists, and pharmacologists are essential for designing, synthesizing, and testing new therapeutic agents. ucc.ie

Process Chemistry and Chemical Engineering: Scaling up a newly developed synthesis from the laboratory bench to industrial production presents its own set of challenges. Collaboration with process chemists ensures that synthetic routes are safe, economical, and scalable. acs.org

Data Science and Automation: The integration of machine learning for reaction prediction and the use of automated synthesis platforms are transforming methodology development, allowing for high-throughput screening of reaction conditions and faster optimization. unipv.itchemistryconferences.org

This collaborative approach ensures that the development of new synthetic methods is not merely an academic exercise but is directed towards solving real-world problems and creating valuable new molecules and materials. rroij.com

Future Research Directions Summary

| Research Area | Key Objectives | Primary Approaches | Expected Impact |

|---|---|---|---|

| Sustainable Synthesis | Minimize waste, improve energy efficiency, use renewable feedstocks. | Catalysis, solvent-free reactions, atom-economical reaction design. | Reduced environmental impact of chemical manufacturing. jocpr.com |

| Chiral Catalysis | Achieve high enantioselectivity in the synthesis of chiral bromofluoroalkanes. | Design of novel transition-metal catalysts and organocatalysts. researchgate.net | Access to stereochemically pure compounds for pharmaceutical and other applications. |

| Computational Chemistry | Predict reaction outcomes, understand mechanisms, and interpret spectroscopic data. | DFT calculations, machine learning models for reactivity prediction. rsc.orgnih.gov | Accelerated discovery and optimization of new synthetic methods. frontiersin.org |

| Interdisciplinary Research | Apply new molecules and methods to solve problems in other fields. | Collaboration with materials science, medicinal chemistry, and engineering. rroij.com | Development of new drugs, materials, and more efficient industrial processes. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Bromo-1-fluoroethyl)-4-methylbenzene, and what are the critical reaction parameters?

- Methodological Answer : A two-step approach is often employed: (1) Friedel-Crafts alkylation of toluene to introduce the ethyl chain, followed by (2) halogenation using bromine and fluorine sources under controlled conditions. Critical parameters include temperature (optimized at 0–5°C for bromo-fluorination to avoid side reactions) and stoichiometric ratios of halogenating agents to prevent over-substitution. X-ray crystallography confirms the dihedral angle (14.9°) between the bromo-fluoroethyl group and the aromatic ring, which impacts regioselectivity . Alternative methods involve palladium-catalyzed coupling reactions for tailored substitution patterns .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions via coupling patterns (e.g., splitting from fluorine and bromine atoms).

- X-ray Diffraction : Resolves bond lengths and dihedral angles, critical for understanding steric effects in reactivity .

- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., / and ).

- DFT Calculations : Predict electronic effects of the electron-withdrawing bromo-fluoroethyl group on aromatic ring electrophilicity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation.

- Storage : Store in amber glass containers at 2–8°C under inert gas (argon) to prevent photodegradation and hydrolysis .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions .

- Waste Disposal : Treat with aqueous NaOH (1M) to dehalogenate before incineration .

Advanced Research Questions

Q. What strategies are effective in resolving data contradictions arising from stereochemical outcomes in the synthesis of derivatives of this compound?

- Methodological Answer : Contradictions in stereochemical yields often stem from competing reaction pathways. Strategies include:

- Chiral Chromatography : Separate enantiomers using cellulose-based columns to verify purity.

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to identify rate-determining steps in bromo-fluorination.

- In Situ Monitoring : Employ ReactIR or HPLC-MS to track intermediates and adjust reaction dynamics .

- Computational Modeling : Compare DFT-predicted transition states with experimental yields to refine mechanistic hypotheses .

Q. How does the dihedral angle between the bromo-fluoroethyl substituent and the aromatic ring influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The dihedral angle (14.9°) creates partial conjugation between the C-Br bond and the aromatic π-system, enhancing electrophilicity at the benzylic position. This steric arrangement:

- Facilitates Oxidative Addition : In Suzuki-Miyaura couplings, the bromine atom’s orientation improves Pd(0) coordination, accelerating aryl-boronic acid coupling.

- Reduces Steric Hindrance : The angle minimizes clashes with bulky ligands (e.g., SPhos), enabling efficient Buchwald-Hartwig aminations.

- Limitations : Larger angles (>20°) reduce conjugation, slowing reactivity .

Q. In designing experiments to utilize this compound as a building block for pharmaceuticals, how can one optimize reaction conditions to minimize byproducts?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states in nucleophilic substitutions.

- Catalyst Screening : Test Pd-PEPPSI or Ni(COD)₂ for cross-couplings; lower catalyst loadings (0.5–1 mol%) reduce metal-mediated side reactions.

- Temperature Gradients : Conduct reactions at 60–80°C to balance kinetics and thermodynamics, suppressing β-hydride elimination.

- Additives : Include silver salts (Ag₂O) to scavenge bromide ions, preventing catalyst poisoning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.